molecular formula C8H9ClO B1581908 1-Chloro-3-ethoxybenzene CAS No. 2655-83-6

1-Chloro-3-ethoxybenzene

Cat. No. B1581908
CAS RN: 2655-83-6
M. Wt: 156.61 g/mol
InChI Key: HNMYSCABMYNGTP-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxybenzene , also known as m-Chlorophenyl ethyl ether or phenetole , is an organic compound with the chemical formula C₈H₉ClO . It falls within the class of aryl chlorides and features an ethoxy group attached to the benzene ring. The compound exhibits interesting properties due to its unique structure .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-ethoxybenzene consists of a benzene ring with a chlorine atom (Cl ) and an ethoxy group (C₂H₅O ) attached at the meta position. The compound’s 2D and 3D structures can be visualized as shown below :

Scientific Research Applications

  • Electrosynthesis and Spectroscopic Characterization:

    • 1-Chloro-3-ethoxybenzene has been utilized in the electrosynthesis of polymers like poly(2-methoxy-5-alkoxy paraphenylenes), contributing to our understanding of soluble polymers in organic solvents. These polymers, characterized using various spectroscopic techniques, have shown significant applications in the field of material science due to their linear and well-defined polymeric structures and distinct electrical and optical properties (Moustafid et al., 1991).
  • Kinetics of Nucleophilic Substitution Reactions:

    • Research involving 1-Chloro-3-ethoxybenzene has contributed to the understanding of nucleophilic substitution reactions. A study on the ethoxylation of p-chloronitrobenzene, using phase-transfer catalysts and ultrasound irradiation, has provided insights into the kinetics of these reactions. Such studies are vital in the field of organic chemistry for the development of efficient synthetic methods (Wang & Rajendran, 2007).
  • Stable Isotope Ratio Analysis in Chemicals:

    • The impact of biofield energy treatment on the isotopic abundance ratios in 1-Chloro-3-nitrobenzene, a related compound, has been investigated. This research offers potential implications for the altered physicochemical and thermal properties of the compound, which could be significant in the synthesis of various industrial chemicals (Trivedi et al., 2016).
  • Photoisomerization in Ferrocenylazobenzenes:

    • Studies on the photoisomerization behaviors of ferrocenylazobenzenes, including derivatives like 2-chloro-5-ferrocenylazobenzene, have contributed to a better understanding of the molecular structures and isomerization mechanisms in such compounds. This research is crucial in material science, particularly in the development of photosensitive materials (Sakamoto et al., 2005).
  • Conformational Study Using Laser-Jet Spectroscopy:

    • The conformational properties of ethoxybenzene have been explored through laser-jet spectroscopy and theoretical calculations. Understanding the conformational dynamics of such compounds is vital in various fields, including pharmaceuticals and materials science (Egawa, Yamamoto, & Daigoku, 2010).

properties

IUPAC Name

1-chloro-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMYSCABMYNGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181125
Record name 1-Chloro-3-ethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-ethoxybenzene

CAS RN

2655-83-6
Record name 1-Chloro-3-ethoxybenzene
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Record name 1-Chloro-3-ethoxybenzene
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Record name 1-Chloro-3-ethoxybenzene
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Record name 1-chloro-3-ethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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